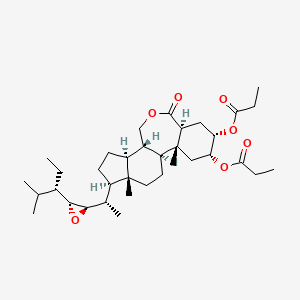
Reactive Yellow 105
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactive Yellow 105 is a synthetic dye commonly used in the textile industry. It is known for its vibrant yellow color and its ability to form strong covalent bonds with textile fibers, making it highly resistant to washing and fading. The chemical structure of Reactive Yellow 105 includes azo groups, which are responsible for its bright color, and reactive groups that allow it to bind to fibers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Reactive Yellow 105 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often involve acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods: In industrial settings, the production of Reactive Yellow 105 involves large-scale batch or continuous processes. The raw materials are mixed in reactors under controlled temperatures and pressures to ensure consistent quality and yield. The final product is then purified, dried, and packaged for use in textile dyeing.
Analyse Des Réactions Chimiques
Types of Reactions: Reactive Yellow 105 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The reactive groups in the dye can undergo nucleophilic substitution reactions with nucleophiles present in the textile fibers, forming strong covalent bonds.
Oxidation and Reduction: The azo groups in Reactive Yellow 105 can be oxidized or reduced under specific conditions, leading to changes in color and chemical properties.
Hydrolysis: In aqueous environments, Reactive Yellow 105 can undergo hydrolysis, breaking down into smaller components.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxyl groups in cellulose fibers, with reactions typically occurring under alkaline conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium dithionite are used under controlled pH and temperature conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of Reactive Yellow 105.
Major Products Formed:
Nucleophilic Substitution: Covalently bonded dye-fiber complexes.
Oxidation and Reduction: Various oxidized or reduced forms of the dye, which may have different colors.
Hydrolysis: Smaller aromatic amines and other breakdown products.
Applications De Recherche Scientifique
Reactive Yellow 105 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.
Industry: Widely used in textile dyeing, as well as in the production of colored plastics and inks.
Mécanisme D'action
The primary mechanism by which Reactive Yellow 105 exerts its effects is through the formation of covalent bonds with nucleophilic groups in textile fibers. The reactive groups in the dye undergo nucleophilic substitution reactions, resulting in strong, permanent bonds that are resistant to washing and fading. The azo groups in the dye also contribute to its vibrant color by absorbing specific wavelengths of light.
Comparaison Avec Des Composés Similaires
- Reactive Yellow 145
- Reactive Yellow 86
- Reactive Red 195
- Reactive Blue 194
These compounds share similar chemical structures and reactivity but differ in their specific applications and color properties.
Propriétés
Numéro CAS |
176023-34-0 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




